Aflatoxin G2-13C17

Isotope Dilution UHPLC-MS/MS Food Safety

For ISO/IEC 17025-accredited labs, quantifying aflatoxin G2 via LC-MS/MS is severely compromised by matrix effects and ion suppression-challenges that unlabeled or deuterated internal standards fail to fully correct. Aflatoxin G₂-¹³C₁₇ solves this by providing a true co-eluting IS indistinguishable from the native analyte except by mass (Δm/z = +17 Da), enabling direct, matrix-independent correction. • Co-elutes with native AFG2, unlike deuterated analogs that suffer retention time shifts and differential ionization • Validated in FDA SIDA-LC-MS/MS methods for milk, infant formula, and feed with recoveries of 80-126% and LOQs as low as 0.19 ng/g • Supplied as a calibrated 0.5 µg/mL solution in acetonitrile for immediate dilution and use

Molecular Formula C17H14O7
Molecular Weight 347.16 g/mol
CAS No. 1217462-49-1
Cat. No. B1514405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin G2-13C17
CAS1217462-49-1
Molecular FormulaC17H14O7
Molecular Weight347.16 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
InChIInChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
InChIKeyWPCVRWVBBXIRMA-DENWKYDXSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin G2-13C17 Internal Standard Guide


Aflatoxin G₂-¹³C₁₇ (U-[¹³C₁₇]-Aflatoxin G₂) is a uniformly carbon-13–labeled analogue of the mycotoxin aflatoxin G₂, wherein all 17 carbon atoms in the native molecule are replaced with the stable isotope ¹³C [1]. It is supplied at a calibrated concentration of 0.5 µg/mL in acetonitrile for direct use as an internal standard [2]. The compound is intended exclusively for analytical applications, specifically for stable isotope dilution assays (SIDA) coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) for the accurate quantification of native aflatoxin G₂ in complex matrices [1].

13C₁₇-labeled internal standard for aflatoxin G₂ quantification
Supplied at 0.5 µg/mL in acetonitrile, ready-to-use
Enables SIDA-LC-MS/MS or GC-MS without matrix-matched calibration

Why Aflatoxin G2-13C17 Is Irreplaceable


In LC-MS/MS-based quantification of mycotoxins, generic unlabeled aflatoxin G₂ cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, offering no compensation for ion suppression, matrix effects, or extraction losses [1]. While deuterated (²H) aflatoxin G₂ analogues have been synthesized and employed, they exhibit retention time shifts relative to the native analyte due to the doubling of atomic mass when hydrogen is replaced with deuterium, leading to differential ionization conditions and less accurate quantification [2]. In contrast, ¹³C₁₇-labeled aflatoxin G₂ retains physicochemical properties virtually identical to the native compound, co-eluting precisely with aflatoxin G₂ while being distinguishable solely by mass (Δm/z = +17 Da), thereby enabling direct, matrix-independent correction of all sources of analytical variability [3].

Alternative
Limitation
¹³C₁₇-AFG₂ Attribute
Unlabeled AFG₂
Mass-indistinguishable from analyte; provides no matrix effect or recovery compensation
Distinguishable by +17 Da; co-elutes with native AFG₂
Deuterated AFG₂
May cause retention time shift, leading to differential ionization and reduced accuracy
No retention shift; matrix-independent response factor reported

Aflatoxin G2-13C17 Performance Comparison


Recovery and Precision in Red Pepper Matrix

In a 2025 ID-UHPLC–MS/MS method validation for aflatoxins in red peppers, the use of U-[¹³C₁₇]-AFG₂ as internal standard was compared directly against solvent-only calibration without internal standard correction. For AFG₂ at three fortification levels (0.5, 2.5, 10 μg/kg), the isotope dilution approach using Aflatoxin G₂-¹³C₁₇ yielded average recoveries of 94.5–97.2% with intra-day RSD of 2.3–3.7%, whereas solvent calibration without internal standard gave recoveries of 82.7–85.1% with RSD of 5.1–6.4% [1].

Recovery & Precision
Head-to-head
ISTD: recovery 94.5–97.2%, RSD 2.3–3.7%
vs solvent-only: 82.7–85.1%, RSD 5.1–6.4%
~12 pp recovery gain, ~50% RSD reduction
Supports matrix-effect correction and precision improvement
ID-UHPLC–MS/MS; red pepper; n=5 per level
Isotope Dilution UHPLC-MS/MS Food Safety

Matrix-Independent Response Factor Advantage

In the first published LC-MS/MS SIDA method for aflatoxins in foods, the response factor (RF) for the [¹³C]-labeled aflatoxin G₂ / native aflatoxin G₂ pair was demonstrated to be matrix-independent across almonds and wheat flour model matrices, in contrast to the [¹³C]-AFB₂ / AFG₁ and [¹³C]-AFB₂ / AFB₁ pairs which showed significant RF differences requiring matrix-matched calibration [1]. This matrix independence directly eliminates the need for labor-intensive, matrix-specific calibration curves for AFG₂ quantification.

RF Matrix Independence
Method context
Matrix-independent response factor for ¹³C-AFG₂ pair across almonds and wheat flour
Enables single-calibration workflow across diverse food matrices
LC-MS/MS SIDA; compared with ¹³C-AFB₂ pairs
Stable Isotope Dilution Assay Matrix Effects LC-MS/MS

Interlaboratory Validation Performance

A 2018 multi-center interlaboratory study evaluated SIDA-LC-MS/MS using five ¹³C uniformly labeled aflatoxin internal standards including ¹³C₁₇-Aflatoxin G₂ in milk, milk-based infant formula, and feed across three participating laboratories. For aflatoxin G₂, the method achieved LOQs ranging from 0.19 to 3.80 ng/g depending on matrix and laboratory, with the majority of recoveries falling between 80% and 120% with RSDs < 20% across all matrices and fortification levels (0.5–50 ng/g) [1].

Interlaboratory Validation
Reported
LOQ 0.19–3.80 ng/g; recovery 80–120%; RSD <20%
Supports method transferability across laboratories
3 labs; milk, infant formula, feed; 0.5–50 ng/g
Interlaboratory Validation Method LOQ Food and Feed Analysis

13C-Labeled vs. Deuterated Internal Standards

Stable ¹³C-labeled mycotoxins have documented analytical advantages over deuterated (²H) internal standards. Using ¹³C changes the total mass of the atom only slightly (Δm/z = +1 Da per carbon), while using deuterium doubles the mass (Δm/z = +1 Da per hydrogen), resulting in retention time shifts for ²H-labeled mycotoxins that lead to less accurate LC-MS/MS results [1]. Fully ¹³C-labeled mycotoxins co-elute precisely with their native ¹²C analogues, experiencing identical matrix effects and ionization conditions [2].

Co-elution vs Shift
Class-level
¹³C₁₇-AFG₂ co-elutes; ²H-labeled may show retention time shift
¹³C labeling supports matrix-effect correction consistency
Class-level property; typical RP-LC conditions
Matrix Effect Correction 13C vs Deuterium LC-MS/MS

Eliminating Matrix-Matched Calibration Workflows

The 2018 interlaboratory validation study explicitly concluded that 'using [¹³C]-IS eliminated the need for matrix-matched calibration standards for quantitation, simplified sample preparation, and achieved simultaneous identification and quantitation of the aflatoxins in a simple LC-MS/MS procedure' [1]. This finding is corroborated by FDA method validations where ¹³C-labeled mycotoxin internal standards enabled quantitation 'without using standard addition or matrix-matched calibration to compensate for matrix effects' across four fortified dairy matrices [2].

Calibration Simplification
Supporting evidence
Matrix-matched calibration not required when using ¹³C-IS
Reduces workload and potential error sources
Interlaboratory validation; milk, infant formula, feed
Workflow Efficiency Calibration Simplification SIDA-LC-MS/MS

Sensitivity Enhancement in Bioanalysis

In a 2018 UHPLC-MS/MS method for urinary mycotoxin biomarkers employing both ¹³C-labeled and deuterated internal standards, the use of stable isotope-labeled internal standards provided compensation for challenging matrix effects and contributed to achieving sensitivity 10–160× lower LODs than a previously described comparison method [1]. While this study used multiple isotopically labeled standards, the class-level evidence supports that ¹³C-labeled mycotoxin internal standards, including the ¹³C₁₇ series, are critical enablers for achieving ultra-trace quantification in complex biological matrices.

LOD Improvement
Class-level inference
10–160× lower LODs with SIL-IS vs previous method
Supports ultra-trace biomonitoring applications
Human urine; UHPLC-MS/MS; enzymatic cleanup
Sensitivity Limit of Detection UHPLC-MS/MS

Aflatoxin G2-13C17 Application Scenarios


Accredited Food Testing Labs: Validated Multi-Mycotoxin Methods

For food testing laboratories operating under ISO/IEC 17025 accreditation, Aflatoxin G₂-¹³C₁₇ is essential for SIDA-LC-MS/MS methods that have been interlaboratory-validated across milk, infant formula, and feed matrices, demonstrating LOQs as low as 0.19 ng/g and recoveries of 80–120% with RSD <20% [1]. The compound enables compliance with regulatory method performance criteria while eliminating the need for matrix-matched calibration [2].

Complex Matrix Analysis & Matrix Effect Correction

In matrices with significant ion suppression/enhancement (e.g., spices, gums, dairy products), Aflatoxin G₂-¹³C₁₇ provides superior compensation compared to deuterated alternatives because it co-elutes precisely with native AFG₂, avoiding the retention time shifts inherent to ²H-labeled compounds that compromise ionization correction accuracy [1]. This property is critical for red pepper analysis, where matrix effects of 2–5% were observed even with optimized IAC cleanup [2].

Regulatory Compliance Testing (AOAC/FDA Methods)

Aflatoxin G₂-¹³C₁₇ is explicitly specified in FDA-validated SIDA-LC-MS/MS methods for mycotoxin determination in milk-based infant formula and foods, where average recoveries of aflatoxins B1, B2, G1, and G2 ranged from 89 to 126% across four fortified matrices with RSDs <20% [1]. The method was validated without requiring standard addition or matrix-matched calibration, making this internal standard the documented choice for regulatory submission data [2].

High-Throughput Multi-Analyte Screening with Mixed 13C Panels

Aflatoxin G₂-¹³C₁₇ is available as a component of pre-formulated multi-analyte ¹³C internal standard mixtures (e.g., Biopure™ MIX 11 containing ¹³C₁₇-AFB₁, AFB₂, AFG₁, and AFG₂ each at 0.5 µg/mL in acetonitrile) [1]. This enables streamlined, simultaneous quantitation of all four regulated aflatoxins in a single analytical run, reducing pipetting error and improving laboratory throughput while maintaining the full matrix-correction benefits of uniformly ¹³C-labeled standards [2].

Application
Selection Property
Validation Focus
Multi-Mycotoxin Food Safety Testing
Interlaboratory-validated SIDA-LC-MS/MS method
Recovery and precision across food matrices
Complex Matrix Analysis (Spices, Dairy)
¹³C₁₇ co-elution with native AFG₂
Matrix-effect correction without retention shift
Regulatory Method Implementation (AOAC/FDA)
FDA SIDA method compatibility
Method transfer and validation review
High-Throughput Multi-Analyte Screening
Pre-formulated ¹³C ISTD panel availability
Simultaneous quantitation and throughput

Technical Documentation Hub

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29 linked technical documents
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